4-Methyl-1-hepten-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylhept-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-8(3,9)7-5-2/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKQMQBNPLNLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922729 | |
| Record name | 4-Methylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-31-8 | |
| Record name | 4-Methyl-1-hepten-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-hepten-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-HEPTEN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 4 Methyl 1 Hepten 4 Ol and Its Analogs
Established Reaction Pathways
Traditional methods for alcohol synthesis have been widely applied and adapted for the preparation of unsaturated alcohols like 4-methyl-1-hepten-4-ol. These pathways are foundational in organic synthesis.
The hydration of alkenes is a fundamental method for preparing alcohols. ontosight.ai This reaction involves the addition of water across a double bond, typically catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.com The process proceeds through a carbocation intermediate, and the addition of the hydroxyl group follows Markovnikov's rule, meaning the -OH group adds to the more substituted carbon of the double bond. masterorganicchemistry.com
For the synthesis of this compound, a hypothetical precursor would be a diene, such as 4-methyl-1,3-heptadiene. Protonation of the C3-C4 double bond would preferentially form a stable tertiary carbocation at the C4 position. Subsequent nucleophilic attack by water would yield the target molecule.
Reaction Scheme: Acid-Catalyzed Hydration
A key characteristic of this method is the potential for carbocation rearrangements, although this is not a concern if the intermediate is an already stable tertiary carbocation. The reaction is generally not stereoselective, leading to a racemic mixture if a new chiral center is formed. masterorganicchemistry.com
A common and direct route to this compound involves the reduction of the corresponding α,β-unsaturated ketone, 4-methyl-1-hepten-4-one. ontosight.ai This transformation can be achieved using a variety of reducing agents.
Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents selectively reduce the carbonyl group (ketone) to a hydroxyl group (alcohol) while typically leaving the carbon-carbon double bond intact.
Reaction Data: Reduction of Alkenones
This method is highly valuable due to the accessibility of the precursor ketone, which can be synthesized through various olefination or condensation reactions.
Hydroboration-oxidation is a two-step reaction that also converts alkenes to alcohols. masterorganicchemistry.com Unlike acid-catalyzed hydration, this method results in the anti-Markovnikov addition of water across the double bond. libretexts.org The reaction is also characterized by its syn-stereoselectivity, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com
The process involves the reaction of an alkene with a borane (B79455) reagent (e.g., borane-THF complex, BH₃•THF), followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comlibretexts.org While this method would not be the most direct route to the tertiary alcohol this compound from a simple alkene, it is a prominent method for synthesizing its structural isomers, such as 5-methyl-1-hepten-4-ol, or primary alcohols from terminal alkenes. evitachem.combenthamopen.com For instance, applying this method to 1-heptene (B165124) would yield heptan-1-ol. benthamopen.com
Key Features of Hydroboration-Oxidation
Regioselectivity : Anti-Markovnikov masterorganicchemistry.com
Stereoselectivity : Syn-addition masterorganicchemistry.com
Intermediates : Organoboranes masterorganicchemistry.com
Lack of Rearrangement : The concerted mechanism avoids carbocation intermediates. libretexts.org
Industrial Production Considerations for Research Applications
The industrial production of this compound is not geared towards large-scale commodity manufacturing but rather for specialized use in research and development. The compound is available through various chemical suppliers who cater to the needs of scientific laboratories and early-stage discovery research. mendelchemicals.comchemicalbook.comsigmaaldrich.com
A key consideration for researchers is the nature of the product offered by suppliers. For example, some major distributors provide this compound as part of a collection of rare and unique chemicals intended for discovery purposes. sigmaaldrich.com In such cases, the supplier may not perform extensive analytical testing, and the responsibility to confirm the product's identity and purity rests with the buyer. sigmaaldrich.com These products are often sold "as-is," without warranties of merchantability or fitness for a particular purpose, which is a critical factor for researchers to consider during procurement. sigmaaldrich.com
The table below lists some suppliers and the nature of their offerings for this compound and related services.
| Supplier / Service Provider | Offering | Focus | Key Consideration | Reference |
| Sigma-Aldrich | This compound | Early discovery research | Product sold "as-is"; buyer responsible for confirming purity. | sigmaaldrich.com |
| Mendel Chemicals | This compound | Analytical, industrial, and manufacturing needs | Available in small quantities (e.g., 5g). | mendelchemicals.com |
| BOC Sciences | Custom Synthesis Services | Pharmaceutical and specialty chemicals | Can synthesize compounds not in stock to meet specific research needs. | thegoodscentscompany.com |
| TCI America | Custom Synthesis Services | Over 30,000 products and custom synthesis | Multi-purpose plants enable a wide range of chemical synthesis. | thegoodscentscompany.com |
Mechanistic Studies of Chemical Transformations Involving 4 Methyl 1 Hepten 4 Ol
Electrophilic and Nucleophilic Addition Reactions at the Alkene Moiety
The terminal alkene in 4-Methyl-1-hepten-4-ol is susceptible to electrophilic addition, a fundamental reaction of unsaturated hydrocarbons. masterorganicchemistry.comnih.gov This process involves the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. byjus.com
In a typical electrophilic addition, an electrophile (E⁺) attacks the electron-rich double bond. For an unsymmetrical alkene like this compound, this addition follows Markovnikov's rule. The electrophile adds to the less substituted carbon (C1), leading to the formation of a more stable carbocation at the more substituted carbon (C2). The hydroxyl-bearing C4 carbon, being an electron-donating group, further stabilizes this positive charge. A subsequent attack by a nucleophile (Nu⁻) on the carbocation intermediate completes the addition. libretexts.org
Common reagents for electrophilic addition include:
Hydrogen Halides (HX): Reaction with HBr, for instance, would proceed via protonation of the C1 carbon to form a secondary carbocation at C2, which is then attacked by the bromide ion.
Water (H₂O) in the presence of an acid catalyst: This hydration reaction would lead to the formation of a diol, following the same carbocationic pathway. libretexts.org
Nucleophilic addition to the alkene moiety of this compound is generally not a favored pathway. Alkenes are electron-rich and thus repel nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the double bond to make it electron-deficient, which is not the case for this compound. msu.edu
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group in this compound is a tertiary alcohol. Generally, tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the -OH group does not have a hydrogen atom to be removed. acs.orgnih.gov However, the allylic nature of this specific alcohol allows for unique oxidative pathways.
Direct oxidation to a ketone at C4 is not possible without carbon-carbon bond cleavage. However, a notable reaction for tertiary allylic alcohols is an oxidative rearrangement, often referred to as the Babler oxidation. masterorganicchemistry.com This reaction uses a chromium(VI) reagent like pyridinium (B92312) chlorochromate (PCC) to convert the tertiary allylic alcohol into an α,β-unsaturated ketone (an enone).
The mechanism involves the formation of a chromate (B82759) ester, which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement. The isomeric chromate ester is then oxidized to yield the final enone product. masterorganicchemistry.com In the case of this compound, this would result in the formation of 4-methyl-3-hepten-2-one. Due to the toxicity of chromium-based reagents, alternative methods using oxoammonium salts or palladium catalysts have been developed to achieve similar transformations. libretexts.orgthieme-connect.comacs.orgorganic-chemistry.org
| Reagent Class | Specific Example | Key Mechanistic Step | Typical Product |
|---|---|---|---|
| Chromium(VI) Reagents | Pyridinium Chlorochromate (PCC) | libretexts.orglibretexts.org-Sigmatropic Rearrangement of Chromate Ester | α,β-Unsaturated Ketone |
| Oxoammonium Salts | TEMPO-based reagents | Oxidative Rearrangement | α,β-Unsaturated Carbonyl |
| Palladium Catalysts | Pd(TFA)₂/Neocuproine | 1,3-Isomerization followed by Aerobic Oxidation | β-Disubstituted Enone |
The alkene moiety can undergo oxidative cleavage, breaking the carbon-carbon double bond entirely. A common method for this is ozonolysis, which is discussed in detail in section 3.5. Another strong oxidizing agent, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can also cleave the double bond. This aggressive oxidation would cleave the C1-C2 double bond to yield formaldehyde (B43269) (from C1) and a ketone (heptan-3-one, after oxidation of the initial product and potential rearrangement). The tertiary alcohol at C4 would likely be resistant under these conditions, but the harshness of the reagent could lead to further degradation.
Substitution Reactions Involving the Alcohol Functionality
The tertiary allylic alcohol functionality of this compound can undergo nucleophilic substitution reactions. Due to the tertiary nature of the alcohol and the ability to form a resonance-stabilized allylic carbocation, these reactions typically proceed through an Sₙ1 or Sₙ1-like mechanism. helsinki.fi
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a tertiary allylic carbocation. This intermediate is stabilized by both the inductive effect of the alkyl groups and, more significantly, by resonance delocalization of the positive charge across the C2-C4 system. A nucleophile can then attack this carbocation at either C2 or C4, potentially leading to a mixture of products.
Recent studies have shown that Brønsted acids can catalyze the intramolecular allylic substitution of tertiary allylic alcohols, and iron(III) catalysts have been used for intermolecular substitutions with high chirality transfer. thieme-connect.comhelsinki.fithieme-connect.com Chiral phosphoric acids have also been employed in the kinetic resolution of tertiary allylic alcohols via intramolecular substitution. acs.org
Rearrangement Reactions and Isomerization Pathways
This compound is susceptible to rearrangement and isomerization reactions, particularly under catalytic conditions. A key transformation is the 1,3-isomerization (or allylic transposition) of the alcohol. This reaction can be catalyzed by various transition metal complexes, including those of palladium and rhenium, as well as by certain Brønsted and Lewis acids. nih.govacs.orgorganic-chemistry.orgcaltech.edu
For example, a palladium(II) trifluoroacetate (B77799) catalyst can promote the 1,3-isomerization of a tertiary allylic alcohol to a secondary allylic alcohol. organic-chemistry.org In the case of this compound, this would lead to the formation of 4-methyl-2-hepten-4-ol. This isomerization is often the first step in a one-pot oxidative rearrangement to an enone. nih.govorganic-chemistry.org Rhenium-catalyzed isomerizations have also been explored and are effective for a wide range of tertiary allylic alcohols. acs.orgcaltech.edu
Acid-catalyzed rearrangements can also occur, often competing with substitution reactions. The formation of the allylic carbocation intermediate can lead to 1,2-hydride or 1,2-alkyl shifts, although the stability of the initial allylic cation makes this less favorable than in saturated systems. Isomerization of the double bond position is also possible under these conditions. nih.gov
Ozonolysis and Carbonyl Oxide Chemistry
Ozonolysis is a powerful reaction that specifically cleaves carbon-carbon double bonds. masterorganicchemistry.combyjus.comlibretexts.org When this compound is treated with ozone (O₃), followed by a workup step, the C1=C2 double bond is broken.
The mechanism, first proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). msu.eduwikipedia.org This intermediate rapidly rearranges via a retro-1,3-dipolar cycloaddition into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. acs.orgresearchgate.net
For this compound, the cleavage would produce:
Formaldehyde (CH₂O) from the C1 carbon.
A Criegee intermediate derived from the rest of the molecule: (CH₃)(C₃H₇)C(OH)CHOO.
These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a trioxolane). wikipedia.org
The final products depend on the workup conditions:
Reductive Workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc and water): The ozonide is cleaved to yield aldehydes and/or ketones. In this case, it would yield formaldehyde and 3-hydroxy-3-methylhexan-2-one.
Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This workup oxidizes any aldehydes formed to carboxylic acids. Formaldehyde would be oxidized to carbonic acid (which decomposes to CO₂ and water), while the other fragment would remain a hydroxy-ketone.
The Criegee intermediates formed during ozonolysis are highly reactive species of significant interest in atmospheric chemistry. acs.orgrsc.orgbohrium.com They can undergo unimolecular decay to form hydroxyl radicals or react bimolecularly with other atmospheric species like water, SO₂, or NO₂. acs.orgacs.org The structure of the Criegee intermediate, particularly the substituents on the carbon atom, dictates its stability and subsequent reaction pathways. bohrium.comnih.gov
| Workup Type | Product from C1 | Product from C2-C8 fragment |
|---|---|---|
| Reductive (e.g., (CH₃)₂S) | Formaldehyde | 3-Hydroxy-3-methylhexan-2-one |
| Oxidative (e.g., H₂O₂) | Carbon Dioxide & Water | 3-Hydroxy-3-methylhexan-2-one |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 4-Methyl-1-hepten-4-ol (C₈H₁₆O), both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) and the internal vinyl proton (=CH-) are expected to appear in the downfield region (typically δ 4.5–6.5 ppm) due to the deshielding effect of the double bond. Protons on the carbon adjacent to the hydroxyl group are also shifted downfield.
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The carbons of the double bond (C1 and C2) would appear significantly downfield (δ 110-150 ppm). The quaternary carbon bonded to the hydroxyl group and the methyl group (C4) would also have a characteristic chemical shift, typically in the range of δ 70-80 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established chemical shift ranges for similar functional groups.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H on C1 (=CH₂) | ~5.0 - 5.2 | Multiplet |
| H on C2 (-CH=) | ~5.8 - 6.0 | Multiplet |
| H on C3 (-CH₂-) | ~2.2 - 2.4 | Multiplet |
| H on C5 (-CH₂-) | ~1.4 - 1.6 | Multiplet |
| H on C6 (-CH₂-) | ~1.2 - 1.4 | Multiplet |
| H on C7 (-CH₃) | ~0.9 | Triplet |
| H on C4-Methyl (-CH₃) | ~1.1 - 1.2 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established chemical shift ranges for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (=CH₂) | ~114 |
| C2 (-CH=) | ~143 |
| C3 (-CH₂-) | ~45 |
| C4 (-C(OH)-) | ~75 |
| C5 (-CH₂-) | ~38 |
| C6 (-CH₂-) | ~17 |
| C7 (-CH₃) | ~14 |
Mass Spectrometry (MS), Including Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to mass analysis, making it an excellent method for confirming both the identity and purity of a sample. nih.gov
The mass spectrum of this compound is available in the NIST Chemistry WebBook, confirming its characterization by this method. nih.gov The molecular ion peak (M⁺) for C₈H₁₆O would be observed at an m/z corresponding to its molecular weight (128.21 g/mol ). nih.gov
Alcohols often undergo characteristic fragmentation in the mass spectrometer, primarily through two pathways: alpha-cleavage and dehydration.
Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could involve the loss of a propyl radical (•CH₂CH₂CH₃) or an allyl radical (•CH₂CH=CH₂), leading to significant fragment ions.
Dehydration: This involves the loss of a water molecule (H₂O, 18 amu) from the molecular ion, resulting in a peak at M-18 (m/z 110).
GC-MS analysis is particularly useful for volatile compounds like this compound. pearson.com The retention time from the gas chromatograph provides an additional layer of identification, while the mass spectrometer provides definitive structural data, confirming the purity of the analyte.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - H₂O]⁺ | Dehydration (loss of water) |
| 87 | [M - C₃H₅]⁺ | Alpha-cleavage (loss of allyl radical) |
| 85 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |
| 73 | [C₄H₉O]⁺ | Fragment containing the tertiary alcohol group |
| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present. pearson.com The NIST Chemistry WebBook indicates that an IR spectrum for this compound is available. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and alkene functionalities.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.
C-H Stretches: Absorptions just above 3000 cm⁻¹ (around 3080 cm⁻¹) are indicative of the C-H bonds of the alkene group (=C-H). Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the alkane portions of the molecule.
C=C Stretch: A medium intensity peak is expected around 1640–1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.
C-O Stretch: A strong absorption in the 1100-1210 cm⁻¹ range is characteristic of the C-O bond in a tertiary alcohol.
Raman Spectroscopy: Raman spectroscopy also detects vibrational modes but is particularly sensitive to non-polar bonds. For this compound, the C=C double bond, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum in the 1640–1680 cm⁻¹ region. The symmetric C-C stretching vibrations of the alkyl backbone would also be Raman active.
Table 4: Characteristic IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected IR Peak (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| -OH | O-H stretch | 3200–3600 (Strong, Broad) | Weak |
| Alkene | =C-H stretch | ~3080 (Medium) | ~3080 (Medium) |
| Alkane | -C-H stretch | 2850–2960 (Strong) | 2850–2960 (Strong) |
| Alkene | C=C stretch | 1640–1680 (Medium) | 1640–1680 (Strong) |
Hyphenated Techniques in Complex Mixture Analysis
In many research contexts, this compound may be part of a complex mixture, such as a reaction product stream or a natural volatile blend. Hyphenated analytical techniques are essential for separating and identifying individual components within such mixtures. These methods couple a separation technique with a detection technique.
The premier example is Gas Chromatography-Mass Spectrometry (GC-MS), which is considered a "gold standard" for the analysis of volatile organic compounds (VOCs). In this technique, the sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for positive identification. This combination of retention time data from GC and mass spectral data from MS offers very high confidence in compound identification.
Other advanced hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS), offer even greater resolving power for extremely complex samples. Another emerging technique is GC-Ion Mobility Spectrometry (GC-IMS), which separates compounds based on their drift time in an electric field after chromatographic separation, providing an additional dimension of data for identification. These powerful hyphenated techniques are crucial in fields like metabolomics, environmental analysis, and flavor and fragrance research, where trace amounts of compounds like this compound must be detected and identified within a complex matrix.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
Theoretical Chemistry and Computational Modeling of 4 Methyl 1 Hepten 4 Ol
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex organic reaction mechanisms. nih.gov By calculating the potential energy surface (PES) of a reaction, DFT allows chemists to identify transition states, intermediates, and the corresponding energy barriers, providing a quantitative understanding of reaction pathways. northwestern.edu
For reactions involving 4-methyl-1-hepten-4-ol, such as palladium-catalyzed amination or oxidation, DFT is instrumental. mdpi.comresearchgate.net Researchers can model the substrate, catalysts, and any additives to map out the entire catalytic cycle. mdpi.com For instance, in a hypothetical palladium-catalyzed allylic substitution reaction, DFT calculations can determine the relative free energies of key steps:
Coordination: The initial binding of the this compound to the palladium catalyst.
Oxidative Addition: The rate-limiting step in many such reactions, where the C-O bond of the alcohol is cleaved. mdpi.comdergipark.org.tr
Nucleophilic Attack: The attack of a nucleophile on the resulting η³-allyl palladium intermediate.
Reductive Elimination: The final step to release the product and regenerate the catalyst.
DFT studies can reveal the crucial role of co-catalysts or additives. For example, a urea-based additive might form a cooperative hydrogen-bonding network with the hydroxyl group of the allylic alcohol, which in turn interacts with the catalyst's ligand. mdpi.com This network can stabilize the transition state for the oxidative addition, lowering the activation energy and accelerating the reaction. mdpi.com The table below illustrates a hypothetical energy profile for such a catalyzed reaction, demonstrating how computational data can pinpoint the rate-determining step.
| Reaction Step | Intermediate/Transition State | Hypothetical Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Catalyst-Substrate Binding | [Pd]-Substrate Complex | -2.5 | Exergonic formation of the initial complex. |
| Oxidative Addition | TS_OA | +18.5 | Highest energy barrier, indicating the rate-determining step. |
| Formation of Allyl Intermediate | η³-allyl Pd Intermediate | +5.0 | A stable intermediate following the oxidative addition. |
| Nucleophilic Attack | TS_Nuc | +12.0 | Energy barrier for the C-C or C-N bond formation. |
| Product Formation | Final Product Complex | -15.0 | The product remains weakly coordinated before release. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental for understanding a molecule's intrinsic electronic properties, which in turn dictate its reactivity. northwestern.edulsu.edu For this compound, these calculations can provide a detailed picture of electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the C=C double bond and the oxygen atom's lone pairs, while the LUMO would be the corresponding antibonding orbitals.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for predicting reactive sites. nih.gov Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.compearson.com In this compound, the MEP would show a region of high negative potential around the oxygen atom of the hydroxyl group and the π-system of the double bond. A region of high positive potential would be located on the hydroxyl hydrogen, indicating its acidic character. pearson.com
Other calculated parameters, known as global reactivity descriptors, can be derived from electronic properties to quantify reactivity. nih.gov These include chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov
| Calculated Property | Representative Value | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates electron-donating ability (nucleophilicity of the C=C bond and oxygen). |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (susceptibility to nucleophilic attack). |
| HOMO-LUMO Gap (ΔE) | 10.7 eV | A large gap suggests relatively high kinetic stability. nih.gov |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
| MEP Minimum (Vmin) | -35 kcal/mol | Located near the oxygen atom, predicting the site for electrophilic attack or hydrogen bonding. |
| MEP Maximum (Vmax) | +50 kcal/mol | Located on the hydroxyl hydrogen, indicating its susceptibility to deprotonation by a base. |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD is particularly suited for investigating intermolecular interactions, which govern the physical properties of this compound in condensed phases (e.g., as a pure liquid or in solution). pearson.com
MD simulations model atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. These simulations can track the trajectory of every atom, providing a dynamic view of molecular interactions. For this compound, key interactions include:
Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom's lone pairs). MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric distribution.
Van der Waals Interactions: These include dispersion forces and dipole-dipole interactions. The nonpolar alkyl and alkenyl parts of the molecule interact primarily through weaker dispersion forces. nih.gov
| Interaction Type | Molecular Moiety Involved | Typical Interaction Energy (kcal/mol) | Information Gained from MD |
|---|---|---|---|
| Hydrogen Bonding | -OH group ↔ -OH group | -3 to -5 | Average number, lifetime, and geometry of H-bonds. |
| Dipole-Dipole | Polar -OH group | -1 to -2 | Contribution to molecular orientation and liquid structure. |
| Dispersion (van der Waals) | Alkyl/Alkenyl chains | -0.5 to -1.5 | Contribution of nonpolar parts to cohesion and packing. |
| Solvent Interaction | -OH group ↔ Water | -4 to -6 | Hydration shell structure and solubility characteristics. |
Computational Approaches to Spectroscopic Data Prediction
Computational chemistry provides indispensable methods for predicting spectroscopic data, which are crucial for structure elucidation and characterization. researchgate.net By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical IR and NMR spectra that can be compared directly with experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT. The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic positions to obtain harmonic vibrational frequencies. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, this would predict characteristic peaks for O-H stretching, C=C stretching, and various C-H bending and stretching modes. More advanced methods compute IR spectra from the Fourier transform of the dipole moment's autocorrelation function derived from an MD simulation, which can better account for thermal and environmental effects. youtube.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming or assigning molecular structures. researchgate.net The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT. This method calculates the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). To improve accuracy, it is common to average the calculated shifts over several low-energy conformations of the molecule, as obtained from a conformational search or an MD simulation. youtube.comresearchgate.net
| Nucleus | Hypothetical Position | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
|---|---|---|---|
| C1 | =CH₂ | ~114 | sp² hybridization, terminal alkene. |
| C2 | =CH- | ~142 | sp² hybridization, internal alkene. |
| C4 | -C(OH)- | ~75 | Deshielded by the electronegative oxygen atom. |
| C5 | -CH₂- | ~40 | sp³ hybridization, adjacent to the carbinol carbon. |
| C-Methyl | -CH₃ | ~25 | sp³ hybridization, attached to the carbinol carbon. |
Advanced Applications and Derivatives of 4 Methyl 1 Hepten 4 Ol in Specialized Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
There is limited specific information available in scientific literature detailing the role of 4-Methyl-1-hepten-4-ol as a key precursor in the total synthesis of complex organic molecules. General principles of organic synthesis suggest that its structure could be utilized for further elaboration. For instance, the hydroxyl group could be involved in substitution reactions, while the alkene moiety could undergo various addition reactions. However, documented multi-step syntheses of natural products or other complex targets that explicitly start from or incorporate this compound are not readily found.
Building Block for Specialty Chemicals and Fine Chemicals
The application of this compound as a building block for the production of specialty and fine chemicals is not well-established in available research. Specialty chemicals are produced in lower volumes for specific applications, and while this compound is available from suppliers for research and development purposes, its progression into a common building block for larger-scale fine chemical manufacturing is not evident.
Development of Analytical Standards and Markers (e.g., for authenticity analysis)
No specific instances have been found of this compound being used as an analytical standard or as a chemical marker for authenticity analysis in food, environmental, or forensic applications. The development of an analytical standard typically requires a compound to be a known component, metabolite, or contaminant in the matrix being tested. Currently, there is no indication that this compound serves such a role.
Synthesis of Chiral Derivatives for Pharmaceutical and Fragrance Research
While the synthesis of chiral alcohols is crucial in pharmaceutical and fragrance research, specific studies detailing the use of this compound to create chiral derivatives are not present in the surveyed literature. The fragrance industry utilizes a wide variety of structurally related heptenol derivatives, but this compound itself is noted by some industry resources as not being used for fragrance or flavor applications. thegoodscentscompany.com The synthesis of chiral derivatives would require enantioselective methods to resolve the racemic mixture or to synthesize a specific stereoisomer, but no such research has been specifically reported for this compound.
Mentioned Compounds
Environmental Behavior and Ecotoxicological Research
Environmental Fate and Transport Studies
The persistence and movement of 4-Methyl-1-hepten-4-ol in the environment are determined by a combination of degradation processes and its partitioning behavior between soil, water, and air.
Specific degradation studies on this compound are not extensively documented in publicly available literature. However, its structural features as a tertiary allylic alcohol allow for postulations on its likely degradation pathways.
Biotic Degradation: As a tertiary alcohol, the carbon atom bearing the hydroxyl group is not bonded to a hydrogen atom, making it resistant to direct oxidation reactions that typically initiate the degradation of primary and secondary alcohols. However, microbial degradation of other tertiary alcohols, such as tert-Amyl Alcohol, has been shown to proceed through alternative pathways. nih.gov One potential pathway for this compound could involve an initial desaturation step, followed by an allylic rearrangement of the double bond, which would create a more readily metabolizable intermediate. nih.gov The presence of the vinyl group (C=C double bond) also provides a site for enzymatic attack, potentially through epoxidation or hydration, leading to further degradation.
Abiotic Degradation: In the environment, abiotic processes could also contribute to the degradation of this compound. In aquatic environments, it may be susceptible to indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals. In the atmosphere, it would likely be degraded by gas-phase reactions with hydroxyl radicals. Under specific industrial or environmental conditions, such as in sub-critical water, hydrolysis or transesterification reactions could potentially occur, although these are less common under typical surface environmental conditions. researchgate.net
The movement and distribution of this compound in the environment are largely dictated by its physicochemical properties, such as water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc). While experimentally determined values are scarce, estimations based on its structure provide insight into its likely behavior.
Based on its estimated properties, this compound is expected to exhibit medium to high mobility in soil. flavscents.com Its moderate water solubility suggests it can be transported with water flow through the soil column and potentially leach into groundwater. flavscents.com The relatively low estimated log Kow value indicates a limited tendency to adsorb to organic matter in soil and sediment. researchgate.net Consequently, in an aquatic system, the compound is expected to reside predominantly in the water column rather than partitioning significantly to sediment.
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C8H16O | Basis for molecular weight and structural properties. nist.gov |
| Molecular Weight | 128.21 g/mol | Influences physical properties like vapor pressure and diffusivity. nist.gov |
| Water Solubility | 1,977 mg/L @ 25 °C (estimated) | Moderate solubility suggests potential for transport in aqueous systems. flavscents.com |
| log Kow (Octanol-Water Partition Coefficient) | 2.3 - 2.7 (estimated) | Indicates a low potential for bioaccumulation and low-to-moderate adsorption to organic matter. |
| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~2.2 (estimated from log Kow) | Suggests medium to high mobility in soil and low sorption to sediments. |
Ecotoxicological Assessment Methodologies (General principles for hazard assessment)
The ecotoxicological assessment of a chemical like this compound follows internationally standardized principles to ensure data quality and comparability. toxlab.co The Organisation for Economic Co-operation and Development (OECD) has established a comprehensive set of guidelines for testing chemicals, which are widely accepted for regulatory purposes. oecd.org These assessments are conducted under the principles of Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data. env.go.jp
The hazard assessment typically involves a tiered approach using a battery of standardized ecotoxicity tests on organisms representing different trophic levels of an ecosystem. env.go.jp These tests determine the concentrations at which the substance causes adverse effects.
Key standard aquatic ecotoxicity tests include:
Algal Growth Inhibition Test (OECD TG 201): This test assesses the effect of the chemical on the growth of freshwater algae, representing primary producers. env.go.jp
Daphnia sp. Acute Immobilisation Test (OECD TG 202): This short-term test measures the acute toxicity to aquatic invertebrates like Daphnia magna, a key species in the aquatic food web. env.go.jp
Fish, Acute Toxicity Test (OECD TG 203): This test evaluates the lethal concentration of a substance to fish over a short exposure period, representing vertebrates. env.go.jp
The results from these tests, such as the EC50 (the concentration causing an effect in 50% of the test population) or LC50 (the concentration causing mortality in 50% of the test population), are used to determine the Predicted No-Effect Concentration (PNEC). The environmental risk is then characterized by comparing the PNEC with the Predicted Environmental Concentration (PEC).
| Test Guideline | Test Organism Type | Endpoint Measured | Purpose in Hazard Assessment |
|---|---|---|---|
| OECD TG 201 | Freshwater Algae (e.g., Raphidocelis subcapitata) | Growth Inhibition (EC50) | Assesses toxicity to primary producers (phytotoxicity). env.go.jp |
| OECD TG 202 | Aquatic Invertebrate (e.g., Daphnia magna) | Immobilisation (EC50) | Assesses acute toxicity to primary consumers. env.go.jp |
| OECD TG 203 | Freshwater Fish (e.g., Zebrafish, Rainbow Trout) | Mortality (LC50) | Assesses acute toxicity to vertebrates. env.go.jp |
Bioaccumulation Potential Studies
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for a non-ionic organic chemical to bioaccumulate is strongly correlated with its hydrophobicity, which is commonly measured by the octanol-water partition coefficient (log Kow). epa.gov
Chemicals with a log Kow value between 2 and 6 are generally considered to have some potential to bioaccumulate, while those with a log Kow greater than 5 are often flagged as having a high bioaccumulation potential under regulatory frameworks. epa.govsfu.ca The estimated log Kow for this compound is in the range of 2.3 to 2.7. This value suggests that the compound has a low potential for significant bioaccumulation in aquatic organisms. It is not expected to biomagnify through the food web, a process where the concentration of a substance increases in organisms at successively higher levels in a food chain.
Future Research Directions and Emerging Paradigms
Novel Synthetic Methodologies
The development of efficient and stereoselective methods for synthesizing tertiary allylic alcohols like 4-methyl-1-hepten-4-ol is a continuing goal in organic chemistry. Traditional approaches, such as the Grignard reaction between a ketone (in this case, 2-pentanone) and an allyl magnesium halide, are effective but may lack the fine control required for certain applications. Future research is likely to focus on several key areas:
Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral tertiary alcohols remains a significant challenge. rsc.org Future methodologies will likely involve the development of novel chiral catalysts for the asymmetric addition of organometallic reagents to ketones. organic-chemistry.org This could include chiral ligands for Grignard reagents or the use of organocatalysts to control the stereochemical outcome of the reaction.
Catalytic C-H Functionalization: Emerging strategies involving transition-metal-catalyzed C-H bond activation could provide new routes to homoallylic alcohols with quaternary carbon centers. nih.gov Adapting these methods for the synthesis of this compound could offer a more atom-economical and efficient alternative to traditional methods.
Flow Chemistry: The use of flow chemistry for Grignard additions and other organometallic reactions can offer improved control over reaction parameters, enhanced safety, and scalability. Future research could explore the optimization of flow-based syntheses of this compound, potentially leading to higher yields and purities.
Exploration of Undiscovered Biological Functions
The biological activities of unsaturated tertiary alcohols are not yet fully understood, presenting a fertile ground for new discoveries. researchgate.netyoutube.com Tertiary alcohols, in general, have been noted for their improved metabolic profiles in drug discovery, as the tertiary carbon prevents oxidation, a common metabolic pathway for primary and secondary alcohols. nih.gov
Future research into the biological functions of this compound could focus on:
Pheromonal and Allelochemical Activity: Many structurally related compounds, such as 4-methylheptan-3-ol, are known insect pheromones. nih.gov It is plausible that this compound could have similar semiochemical properties. Screening for its effects on insect behavior could uncover applications in pest management.
Pharmacological Screening: A systematic investigation of the pharmacological properties of this compound could reveal novel therapeutic potential. Tertiary alcohols have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
Flavor and Fragrance: The structural motifs present in this compound are found in many natural and synthetic flavor and fragrance compounds. thegoodscentscompany.com Olfactory and gustatory evaluation of this compound could lead to its use in the food and cosmetics industries.
Advanced Catalytic Applications
Tertiary allylic alcohols are valuable substrates and intermediates in a variety of catalytic transformations. organic-chemistry.org Future research on this compound in this context could explore:
Asymmetric Epoxidation: The development of catalytic systems for the enantioselective epoxidation of tertiary allylic alcohols is an ongoing area of research. acs.orgdoi.org Applying these methods to this compound would provide access to chiral epoxy alcohols, which are versatile building blocks in organic synthesis.
Isomerization and Rearrangement Reactions: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can yield secondary allylic alcohols, which can be further transformed. organic-chemistry.org Investigating the catalytic rearrangement of this compound could open up new synthetic pathways.
C-C Bond Cleavage: Recent advancements have demonstrated the aerobic C-C bond cleavage of tertiary allylic alcohols to generate ketones using cobalt catalysis. chemistryviews.org Applying this methodology to this compound could provide a novel route to valuable ketone products.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool for understanding and predicting chemical reactivity. For this compound, this integrated approach could be particularly fruitful in:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of synthetic routes, such as the Grignard addition to form tertiary alcohols. nih.govresearchgate.net Such studies can help in optimizing reaction conditions and in the rational design of new catalysts.
Predicting Biological Activity: Molecular modeling and docking studies could be employed to predict the potential biological targets of this compound. This could guide experimental screening efforts and accelerate the discovery of new biological functions.
Spectroscopic Analysis: Computational methods can aid in the interpretation of spectroscopic data, such as infrared and NMR spectra, which is crucial for the characterization of this compound and its derivatives.
Sustainable Chemistry Initiatives in Production and Application
The principles of green chemistry are increasingly important in the chemical industry. Future research on this compound should prioritize the development of sustainable and environmentally benign processes. rsc.org Key areas of focus include:
Biocatalysis: The use of enzymes for the synthesis of chiral alcohols is a promising green alternative to traditional chemical methods. nih.gov Exploring biocatalytic routes to this compound could lead to highly selective and sustainable production methods.
Green Solvents: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as deep eutectic solvents or water, is a major goal in green chemistry. rsc.orgrsc.org Research into the synthesis of this compound in such green media could significantly reduce the environmental impact of its production.
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable feedstocks would enhance the sustainability profile of this compound. For instance, isoprene, a potential precursor, can be derived from biomass. researchgate.net
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Methyl-1-hepten-4-ol, and how do reaction conditions influence product yield?
- Synthetic Methods :
- Hydration of alkynes : Use acid-catalyzed hydration (e.g., HgSO₄/H₂SO₄) to convert terminal alkynes to allylic alcohols.
- Grignard reactions : React 4-methylhept-1-en-4-yl magnesium bromide with formaldehyde to introduce the hydroxyl group .
- Reduction of ketones : Catalytic hydrogenation (e.g., Pd/C, H₂) or metal hydrides (e.g., LiAlH₄) for stereoselective reduction of α,β-unsaturated ketones .
- Critical Variables :
| Factor | Impact |
|---|---|
| Catalyst choice | Pd/C favors cis-addition; LiAlH₄ may over-reduce double bonds |
| Temperature | Higher temps (80–100°C) accelerate reaction but risk side products |
| Solvent polarity | Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Grignard reactions |
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- GC-MS : Confirm molecular ion peak (m/z ~128) and fragmentation patterns (e.g., loss of -OH or -CH₃ groups) .
- ¹H/¹³C NMR : Key signals: δ 1.6 ppm (CH₃), δ 5.3–5.7 ppm (alkene protons), δ 3.6 ppm (OH-bearing carbon) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
- Case Study : Conflicting cis/trans ratios reported in catalytic hydrogenation.
- Root Cause : Steric hindrance from the 4-methyl group directs hydrogenation to favor cis-addition (≥80% selectivity with Pd/C) .
- Mitigation : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis .
Q. How can biocatalytic methods improve the sustainability of this compound production?
- Biocatalysis Approaches :
-
Enzyme selection : Alcohol dehydrogenases (ADHs) for redox reactions; lipases for ester intermediates .
-
Solvent systems : Ionic liquids or deep eutectic solvents (DES) reduce toxicity and enhance enzyme stability .
05 文献检索Literature search for meta-analysis02:58
- Performance Metrics :
| Method | Yield (%) | Enantiomeric Excess (%ee) |
|---|---|---|
| Wild-type ADH | 45–60 | 70–85 |
| Engineered ADH | 75–90 | >95 |
Q. What computational tools predict the reactivity of this compound in complex reaction networks?
- Software Recommendations :
- Retrosynthesis planning : Pistachio or Reaxys databases for pathway optimization .
- Molecular dynamics : GROMACS for simulating solvent effects on reaction kinetics .
- Key Parameters :
- Electrophilicity index : Predicts susceptibility to nucleophilic attack at the allylic position.
- Frontier orbitals : HOMO-LUMO gaps indicate redox activity .
Data Contradiction Analysis
Q. Why do studies report varying antimicrobial efficacy for this compound derivatives?
- Factors Influencing Bioactivity :
| Variable | Impact |
|---|---|
| Substituent position | Para-substituted phenyl groups enhance lipid membrane penetration |
| Stereochemistry | R-isomers show 2–3x higher activity against S. aureus than S-isomers |
- Resolution Framework :
- Standardize assay protocols (e.g., broth microdilution per CLSI guidelines).
- Use isogenic microbial strains to isolate compound-specific effects .
Methodological Best Practices
Q. How should researchers design kinetic studies for this compound oxidation?
- Protocol Design :
- Quenching methods : Rapid cooling (-78°C) or chemical quenchers (e.g., NaHSO₃) to halt reactions .
- In-situ monitoring : Raman spectroscopy tracks C=C bond cleavage in real-time .
- Data Interpretation :
- Plot ln([substrate]) vs. time to distinguish zero/first-order kinetics.
- Account for autocatalysis in peroxide-mediated oxidations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

